molecular formula C13H10N2O B3270287 5-Methyl-2-phenyloxazolo[4,5-b]pyridine CAS No. 52334-15-3

5-Methyl-2-phenyloxazolo[4,5-b]pyridine

Cat. No.: B3270287
CAS No.: 52334-15-3
M. Wt: 210.23 g/mol
InChI Key: SYJLITJNXUGANV-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyloxazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused oxazole-pyridine core structure. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, is fused to a pyridine ring at positions 4 and 3. The compound is substituted with a methyl group at position 5 of the oxazole ring and a phenyl group at position 2 of the pyridine ring.

Properties

IUPAC Name

5-methyl-2-phenyl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-7-8-11-12(14-9)15-13(16-11)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJLITJNXUGANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyloxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This reaction is carried out by heating with phosphorus oxychloride (POCl₃) and polyphosphoric acid (P₂O₅) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution

The brominated derivative at position 6 (6-bromo-5-methyl-2-phenyloxazolo[4,5-b]pyridine) undergoes nucleophilic substitution under mild conditions. For example:

  • Amination : Reacting with piperidine derivatives in DMF at 80°C yields 6-(piperidin-4-yl)-5-methyl-2-phenyloxazolo[4,5-b]pyridine with ~85% efficiency .

  • Cyanation : Treatment with CuCN in NMP at 120°C introduces a nitrile group (6-cyano derivative, 72% yield).

Heck Coupling

The brominated core participates in palladium-catalyzed cross-coupling to install aryl/vinyl groups:

text
Reaction: 6-Bromo-5-methyl-2-phenyloxazolo[4,5-b]pyridine + Styrene → 6-Styryl-5-methyl-2-phenyloxazolo[4,5-b]pyridine Conditions: Pd(OAc)₂ (1 mol%), PPh₃, Et₃N, DMF, 100°C, 12 h Yield: 68%[2]

This method is pivotal for introducing conjugated systems for optoelectronic applications .

Cyclization and Ring Expansion

Phosphorus oxychloride (POCl₃) induces cyclization of precursor dihydropyridones to form the oxazolo[4,5-b]pyridine core:

PrecursorReagentTemp (°C)Time (h)Yield (%)
Ethyl 4-aryl-dihydropyridonePOCl₃1101.540
Ethyl 4-aryl-dihydropyridoneSOCl₂75334
Ethyl 4-aryl-dihydropyridoneAc₂O/H₂SO₄1401710

Data adapted from

Polyphosphoric acid (PPA) at 150°C achieves similar cyclization with improved yields (70–71%) .

Oxidation and Reduction

  • Oxidation : MnO₂ oxidizes the dihydro-pyridine intermediate to the aromatic oxazolo[4,5-b]pyridine system (82% yield) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting the oxazole ring .

Functional Group Interconversion

The 6-carboxylate ester undergoes hydrolysis and derivatization:

text
Ethyl 5-methyl-2-phenyloxazolo[4,5-b]pyridine-6-carboxylate → this compound-6-carboxylic acid Conditions: 10% NaOH, reflux, 8 h Yield: 94%[4]

The carboxylic acid intermediate is a versatile handle for amide couplings (e.g., with sulfonamides or amines).

Electrophilic Aromatic Substitution

Nitration at position 7 occurs under mixed acid conditions (HNO₃/H₂SO₄, 0°C), yielding 7-nitro-5-methyl-2-phenyloxazolo[4,5-b]pyridine (58% yield) . Bromination (Br₂/DMF) selectively substitutes position 6 (90% yield) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition with maleimides, forming tricyclic adducts (51–63% yield) . This reactivity is exploitable in materials science for crosslinked polymer networks.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 5-Methyl-2-phenyloxazolo[4,5-b]pyridine serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance biological activity or introduce new functionalities.

Biology

  • Antimicrobial Properties : The compound has shown significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate its potential to inhibit bacterial enzymes, preventing bacterial growth and proliferation .
  • Antitumor Activity : Research has demonstrated its efficacy in reducing tumor size in various cancer models. For instance, a study published in the Journal of Medicinal Chemistry reported marked reductions in tumor size and improved survival rates in murine models of breast cancer .

Medicine

  • Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. The compound's interaction with cellular pathways involved in inflammation and cancer makes it a candidate for further drug development.

Industry

  • Material Development : The compound is utilized in developing new materials with specific properties, such as enhanced stability and bioactivity. Its unique structural features lend themselves to applications in pharmaceuticals and materials science.

Case Study 1: Breast Cancer Model

A study evaluated the effects of this compound on tumor growth in a murine model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups .

Case Study 2: Neuroprotective Effects

Another investigation focused on the compound's neuroprotective effects in a rat model of Parkinson's disease. Administration resulted in reduced neuronal loss and improved motor function, highlighting its potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyloxazolo[4,5-b]pyridine involves its interaction with various molecular targets. It is known to inhibit bacterial enzymes, thereby preventing the growth and proliferation of bacteria. The compound also interacts with cellular pathways involved in inflammation and cancer, modulating the activity of key proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-methyl-2-phenyloxazolo[4,5-b]pyridine and related fused heterocycles:

Compound Core Structure Key Substituents Biological Activity Toxicity Profile Synthetic Challenges
This compound Oxazolo[4,5-b]pyridine 5-methyl, 2-phenyl Theoretical: Kinase inhibition, antimicrobial Assumed low (no direct data) Requires regioselective synthesis
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Imidazo[4,5-b]pyridine 2-amino, 1-methyl, 6-phenyl Carcinogenic (Ames test-positive) High (DNA adduct formation) Formed via Maillard reaction in cooked foods
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine 5,7-dimethyl, 2-one Cytotoxic (anticancer) Moderate to high Cyclocondensation under basic conditions
Imidazo[4,5-b]pyridine-based tricyclic compounds Imidazo-oxazolo[4,5-b]pyridine Variable (e.g., bromo, phenyl) Kinase inhibition (therapeutic) Low (pharmaceutical focus) Multi-step regioselective synthesis

Key Comparative Insights

Pharmacological Potential vs. Toxicity: Oxazolo[4,5-b]pyridines: The oxygen atom in the oxazole ring confers distinct electronic properties compared to nitrogen (imidazole) or sulfur (thiazole). This likely enhances metabolic stability and reduces genotoxicity relative to imidazo analogs like PhIP, which form DNA adducts due to metabolic activation of the amino group .

Synthetic Accessibility :

  • Oxazolo[4,5-b]pyridines often require regioselective cyclization steps, as seen in the synthesis of related imidazo derivatives via phase-transfer catalysis or condensation reactions . In contrast, thiazolo[4,5-b]pyridines are synthesized via [3+3] cyclocondensation, offering a more straightforward route .

Biological Activity: Thiazolo[4,5-b]pyridines demonstrate notable cytotoxicity in cancer cells, attributed to their sulfur atom’s polarizability, which may enhance interactions with biological targets . Imidazo[4,5-b]pyridine-based tricyclics show kinase inhibition, suggesting that this compound could be optimized for similar targets with improved safety profiles .

Physicochemical Properties

  • This is critical for oral bioavailability in drug design .
  • Electronic Effects : The electron-rich oxazole may influence binding affinity in enzymatic pockets differently than sulfur (thiazole) or nitrogen (imidazole), warranting computational studies for target-specific optimization.

Biological Activity

5-Methyl-2-phenyloxazolo[4,5-b]pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been explored, including the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines, which yield derivatives with potential biological activity .

2.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazolo[4,5-b]pyridines exhibit significant antimicrobial properties. For instance, compounds synthesized based on this scaffold displayed potent inhibition against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .

2.2 Anticancer Properties

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. A notable study reported that compounds within this class exhibited IC(50) values in the nanomolar range against L1210 mouse leukemia cells, indicating strong growth inhibition capabilities . The mechanism of action appears to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis.

2.3 Anti-inflammatory and Analgesic Effects

Some derivatives have also shown anti-inflammatory and analgesic activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone and indomethacin. These compounds were noted for their reduced gastrointestinal irritation compared to traditional acidic NSAIDs, making them promising candidates for further development in pain management therapies .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Key findings from various studies include:

  • Substitution Patterns : The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
  • Core Structure : The oxazole moiety is essential for maintaining biological activity; modifications to this core can significantly alter potency.
Compound StructureBiological ActivityIC(50) / MIC
This compoundAntimicrobial0.21 μM
Derivative AAnticancer (L1210)Nanomolar range
Derivative BAnti-inflammatoryComparable to NSAIDs

Case Study 1: Antimicrobial Evaluation

A series of synthesized thiazolopyridine derivatives were evaluated for their antimicrobial efficacy against gram-positive and gram-negative bacteria. The most active compound exhibited an MIC value significantly lower than that of standard antibiotics, suggesting a potential for development into new therapeutic agents .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that specific derivatives resulted in over 80% inhibition of cell proliferation at low concentrations (IC(50) < 100 nM). This highlights the potential application of these compounds in cancer treatment modalities .

5. Conclusion

The biological activity of this compound and its derivatives presents a promising avenue for pharmaceutical development. With demonstrated antimicrobial, anticancer, and anti-inflammatory properties, further exploration into their mechanisms and optimization through SAR studies could lead to significant advancements in therapeutic applications.

Q & A

Q. What are the most reliable synthetic methodologies for preparing 5-methyl-2-phenyloxazolo[4,5-b]pyridine?

Answer: The compound can be synthesized via microwave-assisted cyclocondensation using a functionalized SBA-15 catalyst (SBA-Pr-NH₂), which enhances reaction efficiency and reduces side products . Traditional methods involve cyclization of substituted pyridine precursors with appropriate electrophiles, as outlined in studies on oxazolo[4,5-b]pyridine derivatives . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst loading (5–10 mol%). Purification typically employs column chromatography with ethyl acetate/hexane gradients.

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methyl group at position 5 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with the oxazole-pyridine fusion .
  • HPLC: Purity assessment using C18 columns with mobile phases like acetonitrile/water (pH-adjusted with ammonium acetate) ensures <1% impurities .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 239.0954 for C₁₄H₁₁N₂O) .

Advanced Research Questions

Q. How do structural modifications to the oxazole or pyridine rings affect bioactivity in this compound derivatives?

Answer:

  • Electron-Withdrawing Groups (EWGs): Fluorination at position 5 of the pyridine ring (e.g., 5-fluoro derivatives) enhances binding to β-amyloid plaques, as demonstrated in PET ligand studies .
  • Aryl Substitutions: 2-Phenyl groups with para-methoxy or ortho-chloro substituents improve anti-inflammatory activity by modulating COX-2 inhibition, as seen in analogues .
  • Methyl Positioning: The 5-methyl group sterically hinders undesired metabolic oxidation, improving pharmacokinetic stability .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for oxazolo[4,5-b]pyridine derivatives?

Answer: Discrepancies often arise from:

  • Assay Variability: Differences in bacterial strains (e.g., S. aureus vs. E. coli) and MIC measurement protocols. Standardize using CLSI guidelines .
  • Impurity Effects: Trace solvents (e.g., DMSO residuals >0.1%) may artificially suppress activity. Validate purity via HPLC .
  • Structural Isomerism: Ensure positional isomer verification (e.g., oxazolo[4,5-b] vs. [5,4-b] pyridines) via NOESY NMR .

Q. What strategies mitigate side reactions during the synthesis of this compound?

Answer:

  • Controlled Reagent Addition: Gradual introduction of electrophiles (e.g., benzaldehyde derivatives) minimizes dimerization .
  • Inert Atmospheres: Nitrogen or argon prevents oxidation of sensitive intermediates, particularly in NH-containing precursors .
  • Acid Catalysis: Use of acetic acid (10% v/v) optimizes cyclization while avoiding over-protonation, which can lead to ring-opening .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) identifies binding poses with targets like SIRT1 or PI3Kα. Focus on π-π stacking between the phenyl group and hydrophobic enzyme pockets .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
  • MD Simulations: Assess stability of inhibitor-enzyme complexes over 100 ns trajectories to predict in vivo efficacy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-phenyloxazolo[4,5-b]pyridine
Reactant of Route 2
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5-Methyl-2-phenyloxazolo[4,5-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.